Boc-alpha-methyl-D-aspartic acid
Description
Evolution and Role of Non-Proteinogenic Amino Acids in Advanced Synthetic Strategies
The use of non-proteinogenic amino acids has evolved from a niche area of study to a cornerstone of modern medicinal chemistry and synthetic biology. acs.orgnih.gov Initially, the focus was on simple modifications to mimic or antagonize the function of natural amino acids. Today, the applications are far more sophisticated, with UAAs being instrumental in the development of peptidomimetics—molecules that mimic the structure and function of peptides but with improved stability, bioavailability, and receptor selectivity. ingentaconnect.comresearchgate.netbenthamdirect.com
The incorporation of UAAs into peptide chains can confer resistance to enzymatic degradation, a major hurdle in the therapeutic application of natural peptides. nih.govnih.gov Furthermore, the diverse side chains and backbone structures of UAAs allow for the creation of novel three-dimensional structures with unique binding properties. acs.orgnih.gov This has led to the development of new classes of drugs, including potent enzyme inhibitors and modulators of protein-protein interactions. acs.org The synthesis of these complex molecules often relies on advanced strategies such as solid-phase synthesis and the use of chiral catalysts to ensure high purity and specific stereochemistry. ingentaconnect.comresearchgate.net
Recent advancements have also focused on the biosynthesis of non-canonical amino acids (ncAAs), offering a more environmentally friendly and efficient alternative to traditional chemical synthesis. mdpi.comfrontiersin.org These biosynthetic methods, coupled with genetic code expansion techniques, allow for the site-specific incorporation of ncAAs into proteins, opening up new avenues for protein engineering and the creation of novel biocatalysts. nih.govmdpi.com
Stereochemical Control and Conformational Influence of Alpha-Methylated Amino Acids
Among the various classes of modified amino acids, alpha-methylated amino acids hold a special place due to their profound impact on the conformational properties of peptides. enamine.netrsc.org The introduction of a methyl group at the alpha-carbon atom of an amino acid residue significantly restricts the rotational freedom around the peptide backbone. rsc.orgnih.gov This conformational constraint is a powerful tool for designing peptides with well-defined secondary structures, such as helices and turns. researchgate.netscilit.com
The steric hindrance imposed by the alpha-methyl group can stabilize specific conformations that might otherwise be transient or disfavored. rsc.org This is particularly valuable in the design of bioactive peptides, where a specific conformation is often required for high-affinity binding to a biological target. enamine.net For example, alpha-methylation can be used to promote the formation of helical structures, which are common motifs in protein-protein interactions. rsc.orgnih.gov
The synthesis of alpha-methylated amino acids with high stereochemical purity is a significant challenge. Various synthetic routes have been developed, often involving the alkylation of chiral starting materials or the use of stereoselective catalysts. acs.orgnih.govresearchgate.net These methods allow for the preparation of both L- and D-enantiomers of alpha-methylated amino acids, further expanding the toolbox for peptide design.
Positioning of Boc-alpha-methyl-D-aspartic Acid within Aspartic Acid Derivative Research
This compound is a specific and highly valuable derivative within the broader landscape of aspartic acid research. The "Boc" (tert-butyloxycarbonyl) group is a common protecting group for the amino function, facilitating its use in peptide synthesis. The "alpha-methyl" group, as discussed, imparts significant conformational constraints. The "D-aspartic acid" configuration introduces a non-natural stereochemistry that can enhance resistance to proteolysis and allow for the formation of unique peptide architectures.
The combination of these three features makes this compound a powerful building block for the synthesis of complex peptidomimetics and other bioactive molecules. Its incorporation can lead to compounds with enhanced stability, specific conformational preferences, and potentially novel biological activities. Research involving this compound is often focused on the development of enzyme inhibitors, receptor ligands, and other molecules with therapeutic potential. For instance, α-Methyl-DL-aspartic acid has been identified as a specific inhibitor of argininosuccinate (B1211890) synthase (ASS), a key enzyme in the urea (B33335) cycle. medchemexpress.com
The synthesis of this compound and its analogs is an active area of research, with a focus on developing efficient and stereoselective methods. The properties of this compound are summarized in the table below:
| Property | Value |
| IUPAC Name | (2R)-2-[(tert-butoxycarbonyl)amino]-2-methylbutanedioic acid |
| Molecular Formula | C10H17NO6 |
| Molecular Weight | 247.25 g/mol |
| Appearance | White to off-white powder |
| Chirality | D-configuration at the alpha-carbon |
| Key Functional Groups | Boc-protected amine, alpha-methyl group, two carboxylic acid groups |
The strategic use of this compound and other modified amino acids continues to push the boundaries of chemical synthesis, enabling the creation of molecules with unprecedented properties and functions. This, in turn, fuels the discovery of new medicines and advanced materials, highlighting the critical importance of these unique chemical entities.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO6/c1-9(2,3)17-8(16)11-10(4,7(14)15)5-6(12)13/h5H2,1-4H3,(H,11,16)(H,12,13)(H,14,15)/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMDCRWFYQLYYCO-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](CC(=O)O)(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Boc Alpha Methyl D Aspartic Acid
Stereoselective Synthesis of the Alpha-Methylated Aspartic Acid Backbone
The introduction of a methyl group at the α-position of aspartic acid creates a chiral center. Consequently, the synthesis of a specific stereoisomer, such as the D-aspartic acid derivative, necessitates stereoselective methods. These can be broadly categorized into diastereoselective, enantioselective, and biocatalytic or organocatalytic approaches.
Diastereoselective strategies often involve the use of chiral auxiliaries or the formation of diastereomeric intermediates that can be separated. One common approach is the alkylation of a chiral enolate derived from a protected glycine or aspartic acid derivative. For instance, an oxazolidinone derived from a protected amino acid can be used to direct the methylation stereoselectively. google.com The steric hindrance provided by the chiral auxiliary favors the approach of the methylating agent from one face, leading to the preferential formation of one diastereomer.
Another strategy involves the use of cyclic templates, such as 1,3-oxazinan-6-ones, which can undergo enolate reactions to produce α-methylated products with high trans diastereoselectivity. nih.govresearchgate.net Subsequent hydrolysis and deprotection yield the desired α-methyl-β-amino acid. nih.gov The diastereoselectivity of these reactions is often influenced by the reaction conditions, including the choice of base, solvent, and temperature. For example, the α-methylation of a protected (2S,3aS,7aS)-octahydroindole-2-carboxylic acid has been shown to be highly stereoselective due to the steric hindrance of the fused cyclohexane ring. nih.gov
Table 1: Diastereoselective Methylation Approaches
| Method | Chiral Control Element | Key Intermediate | Typical Diastereoselectivity |
|---|---|---|---|
| Chiral Auxiliary | Oxazolidinone | Chiral enolate | High |
| Cyclic Template | 1,3-Oxazinan-6-one | Cyclic enolate | Excellent trans-selectivity nih.govresearchgate.net |
| Steric Hindrance | Fused bicyclic system | Sterically hindered enolate | High nih.gov |
Enantioselective methods aim to directly create the desired enantiomer without the need for separating diastereomers. This is often achieved through the use of chiral catalysts. Phase-transfer catalysis has emerged as a powerful tool for the asymmetric alkylation of glycine Schiff bases, allowing for the synthesis of α-alkyl-α-amino acid derivatives with high enantio- and diastereoselectivities. organic-chemistry.org
Another significant approach is the catalytic enantioselective Strecker reaction with trifluoromethyl ketimines, which provides a route to α,α-disubstituted amino acids. nih.gov Furthermore, N-H insertion reactions of vinyldiazoacetates with tert-butyl carbamate (B1207046), cooperatively catalyzed by a dirhodium(II) carboxylate and a chiral spiro phosphoric acid, have been developed for the highly enantioselective synthesis of α-alkenyl α-amino acid derivatives, which can be further modified. rsc.org The stereoselective alkylation of a homochiral glycine enolate synthon also represents a viable strategy for the enantioselective synthesis of α-amino acid derivatives. acs.org
Biocatalysis and organocatalysis offer green and efficient alternatives for the stereoselective synthesis of α-methyl-D-aspartic acid.
Biocatalytic Methods: Enzymes, with their inherent chirality, can catalyze reactions with high stereoselectivity. For instance, transaminases can be used in the dynamic kinetic resolution of α-keto acids to produce β-branched aromatic α-amino acids with high diastereo- and enantioselectivity. nih.gov Amino acid dehydrogenases are also employed in the reductive amination of α-keto acids, demonstrating good stability, broad substrate specificity, and very high enantioselectivity. mdpi.com Additionally, evolved enzymes like α-oxo-amine synthase have been shown to produce a range of α-deuterated amino acids and esters stereoselectively. nih.gov
Organocatalytic Methods: Small organic molecules can act as chiral catalysts to promote enantioselective transformations. For example, chiral phosphoric acids have been used to catalyze the enantioselective Ugi reaction, a multicomponent reaction that can deliver α-amido amides. rsc.org Furthermore, β-amino acids themselves can act as efficient organocatalysts in the asymmetric Michael addition of aldehydes to N-substituted maleimides. mdpi.com Asymmetric allylation of imines, catalyzed by chiral BINOL derivatives or aminophenols, provides another organocatalytic route to chiral homoallylic amines, which can be precursors to α-amino acids. beilstein-journals.org
Optimization of Reaction Conditions and Yields in Multi-Step Synthesis
Table 1: Key Parameters for Optimization in Multi-Step Synthesis
| Parameter | Objective |
| Temperature | To increase reaction rate without promoting side reactions or decomposition. |
| Solvent | To ensure solubility of reactants and facilitate the desired reaction pathway. |
| Catalyst | To increase the reaction rate and selectivity. |
| Reagent Stoichiometry | To maximize the conversion of the limiting reactant while minimizing waste. |
| Reaction Time | To ensure complete reaction without the formation of degradation products. |
Microwave-Assisted Synthesis Enhancements
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. researchgate.netacs.org This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a significant reduction in reaction times compared to conventional heating methods. mdpi.com The main advantages of microwave-assisted chemistry include shorter reaction times, higher yields, and often, cleaner reaction profiles with fewer byproducts. acs.orgmdpi.com
In the context of amino acid chemistry, microwave irradiation has been successfully applied to various transformations, including the synthesis of unnatural amino acids and peptide couplings. researchgate.netnih.gov For instance, microwave-assisted solid-phase synthesis using Boc-amino acid nanoparticles in water has been shown to reduce reaction times and increase reaction yields. mdpi.com This approach is also environmentally friendly as it avoids the use of hazardous organic solvents. mdpi.com
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis
| Feature | Conventional Heating | Microwave-Assisted Synthesis |
| Heating Mechanism | Conduction and convection | Direct dielectric heating |
| Reaction Time | Hours to days | Minutes to hours |
| Yields | Often moderate | Generally higher researchgate.netmdpi.com |
| Side Products | More prevalent | Often reduced acs.org |
| Energy Efficiency | Lower | Higher |
Large-Scale Synthetic Approaches
Key considerations for large-scale synthesis include:
Process Safety: A thorough risk assessment is necessary to identify and mitigate any potential hazards associated with the process, such as runaway reactions or the handling of hazardous materials.
Cost of Goods: The cost of starting materials, reagents, solvents, and energy must be minimized to ensure the economic feasibility of the process.
Process Robustness: The synthesis must be reproducible and tolerant to minor variations in reaction conditions.
Waste Minimization: The generation of waste should be minimized to reduce the environmental impact and disposal costs.
Equipment: The reaction must be adaptable to standard industrial chemical reactors and processing equipment.
The development of a large-scale synthesis often involves re-evaluating and optimizing the laboratory-scale procedure. For example, a reaction that is straightforward on a small scale may become problematic on a larger scale due to issues with heat transfer, mixing, or product isolation. Therefore, a dedicated process development effort is crucial for the successful implementation of a large-scale synthesis.
Sustainable Chemistry Principles in Amino Acid Derivative Production
The production of amino acid derivatives is increasingly being guided by the principles of sustainable or "green" chemistry, which aim to minimize the environmental impact of chemical processes. rsc.orgnih.gov These principles are being applied to various aspects of synthesis, from the choice of starting materials to the final purification of the product.
One of the key tenets of green chemistry is the use of renewable feedstocks. nih.gov There is growing interest in producing amino acids from biomass through chemocatalytic methods as a more sustainable alternative to traditional synthetic routes that rely on non-renewable resources. rsc.org
The use of environmentally benign solvents is another important aspect of sustainable chemistry. Water is an ideal green solvent, and efforts are being made to develop synthetic methods in aqueous media. greentech.fr For example, water-based microwave-assisted peptide synthesis using Boc-amino acid nanoparticles has been developed as an organic solvent-free, environmentally friendly method. mdpi.com
Other green chemistry principles relevant to the production of amino acid derivatives include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. researchgate.net
Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. nih.gov
Designing Safer Chemicals: Synthesizing products that are effective but have minimal toxicity.
Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. rsc.org
Waste Prevention: Preventing waste generation is preferable to treating or cleaning up waste after it has been created.
By incorporating these principles into the synthesis of Boc-alpha-methyl-D-aspartic acid, it is possible to develop a more sustainable and environmentally responsible manufacturing process.
Chemical Reactivity and Derivatization of Boc Alpha Methyl D Aspartic Acid
Amide Bond Formation in Complex Peptidic Scaffolds
The incorporation of Boc-α-methyl-D-aspartic acid into peptide chains is a key aspect of its application, primarily achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods. The presence of the α-methyl group introduces significant steric hindrance, which influences the conditions required for efficient amide bond formation. This steric bulk necessitates the use of potent coupling reagents to overcome the reduced reactivity of the sterically hindered amino group of the coupling partner and the carboxylic acid of the α-methyl amino acid itself.
Commonly employed coupling strategies involve the use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), often in conjunction with additives such as N-hydroxybenzotriazole (HOBt) to minimize side reactions. catsboard.com More advanced and efficient coupling reagents, such as uronium or phosphonium (B103445) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are frequently preferred for coupling sterically demanding amino acids. These reagents form highly reactive activated esters or acylphosphonium species that readily react with the amine component. google.com The choice of coupling reagent and reaction conditions is critical to achieving high yields and preventing incomplete coupling, which can lead to deletion sequences in the final peptide.
The Boc protecting group is integral to these synthetic strategies. It is stable under the basic or neutral conditions of the coupling reaction but can be readily removed with mild acids, such as trifluoroacetic acid (TFA), to expose the α-amino group for the next coupling cycle. creative-peptides.com This orthogonality is a cornerstone of modern peptide chemistry.
An overview of common coupling reagents used for sterically hindered amino acids is presented in the table below.
| Coupling Reagent Class | Examples | Activation Mechanism | Key Features |
| Carbodiimides | DCC, DIC | Forms an O-acylisourea intermediate | Prone to racemization and N-acylurea formation without additives. |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | Forms an activated HOBt/HOAt ester | High efficiency, fast reaction times, lower racemization risk. |
| Phosphonium Salts | PyBOP, PyAOP | Forms an acylphosphonium intermediate | Very effective for hindered couplings, stable reagents. |
Investigation of Stereochemical Integrity During Chemical Transformations
Maintaining the stereochemical integrity of Boc-α-methyl-D-aspartic acid during synthesis is of paramount importance. A significant advantage of α-methyl amino acids is their pronounced resistance to racemization at the α-carbon. researchgate.net During peptide bond formation, the most common mechanism for racemization involves the formation of a 5(4H)-oxazolone intermediate. google.com The presence of the α-methyl group sterically disfavors the formation of this planar intermediate, thereby preserving the D-configuration of the chiral center even under harsh coupling conditions that might cause epimerization in standard amino acids. google.comresearchgate.net
This resistance to racemization is a key feature that makes α-methyl amino acids valuable in the synthesis of peptides where maintaining high stereochemical purity is critical for biological activity. researchgate.net While the α-carbon is robustly protected against epimerization, other stereochemical considerations, such as the potential for generating diastereomers when coupling with another chiral molecule, must still be carefully managed through appropriate purification techniques like chromatography. catsboard.com
Reactivity Profiling in Various Solvent Systems
The choice of solvent significantly impacts the reactivity of Boc-α-methyl-D-aspartic acid in several ways, including solubility, reaction rates, and the profile of side reactions. Boc-protected amino acids are generally soluble in a range of polar aprotic organic solvents but sparingly soluble in water. nih.govresearchgate.net
Common solvents used in peptide synthesis include N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and N-methyl-2-pyrrolidone (NMP). tandfonline.com
DMF is a highly effective solvent for dissolving protected amino acids and reagents, facilitating efficient coupling reactions. However, it can promote side reactions such as the rearrangement of O-acylisourea intermediates to unreactive N-acylureas when using carbodiimides. creative-peptides.com
DCM is often used for Boc-deprotection steps with TFA and is a good solvent for many coupling reactions. Its lower polarity compared to DMF can sometimes reduce the rate of certain side reactions. creative-peptides.com
NMP is another strong solvent that can be beneficial for overcoming solubility issues with large or aggregation-prone peptide sequences. tandfonline.com
The solubility of the amino acid and the growing peptide chain is a critical factor. Poor solubility can lead to incomplete reactions and low yields. In some cases, solvent mixtures or "magic" solvents like TFE/DCM have been used to disrupt secondary structures and improve coupling efficiency for difficult sequences. researchgate.net The table below summarizes the general role of common solvents in reactions involving Boc-amino acids.
| Solvent | Dielectric Constant (approx.) | Key Characteristics in Peptide Synthesis |
| N,N-Dimethylformamide (DMF) | 37 | Excellent solvating power for reagents and peptides. Can promote some side reactions. |
| Dichloromethane (DCM) | 9.1 | Good for Boc deprotection and coupling. Less polar than DMF, can suppress some side reactions. |
| N-Methyl-2-pyrrolidone (NMP) | 32.2 | High solvating power, useful for aggregation-prone sequences. |
| Tetrahydrofuran (THF) | 7.6 | Moderate polarity, used in some specific applications and functionalizations. |
| Acetonitrile (MeCN) | 37.5 | Used in purification (HPLC) and some coupling reactions, particularly in flow chemistry. nih.gov |
Applications of Boc Alpha Methyl D Aspartic Acid As a Chiral Building Block in Advanced Organic Synthesis
Design and Synthesis of Conformationally Constrained Peptides
Boc-alpha-methyl-D-aspartic acid plays a significant role in the development of alpha-helix and beta-turn mimetics. Alpha-helices and beta-turns are common secondary structures in proteins and are often involved in molecular recognition events. By strategically placing this modified amino acid within a peptide sequence, chemists can induce the formation of these specific secondary structures. For instance, the steric hindrance provided by the alpha-methyl group can promote the formation of a turn, mimicking the structure of a natural beta-turn. This approach is invaluable in the design of molecules that can mimic or disrupt protein-protein interactions.
The introduction of this compound into a peptide backbone significantly increases its rigidity. This rigidity is a direct consequence of the steric hindrance imposed by the alpha-methyl group, which limits the conformational freedom of the peptide chain. This conformational restriction is instrumental in elucidating the secondary structure of peptides. By observing the structural changes that occur upon incorporation of this modified amino acid, researchers can gain insights into the preferred conformations of the parent peptide. This information is critical for understanding the relationship between a peptide's structure and its biological function.
Construction of Peptidomimetics and Receptor Ligand Precursors
This compound is a valuable building block in the construction of peptidomimetics, which are molecules that mimic the structure and function of peptides but have improved pharmacological properties. It is also used in the synthesis of precursors for receptor ligands, particularly those targeting neurotransmitter receptors.
A key application of this compound is in the development of ligands for N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are a class of ionotropic glutamate (B1630785) receptors in the central nervous system that play a crucial role in synaptic plasticity, learning, and memory. Dysregulation of NMDA receptor activity is implicated in various neurological and psychiatric disorders. The N-methyl-D-aspartic acid moiety is a specific agonist for these receptors. By incorporating this compound into more complex molecules, researchers can design potent and selective ligands for different NMDA receptor subtypes. These ligands are valuable tools for studying the function of NMDA receptors and have the potential to be developed into novel therapeutics for neurological disorders.
| Receptor Target | Ligand Type | Therapeutic Potential |
| NMDA Receptor | Agonist/Antagonist | Neurodegenerative diseases, psychiatric disorders |
| Other Glutamate Receptors | Modulator | Epilepsy, chronic pain |
The unique structural features of this compound make it an excellent scaffold for the design of enzyme inhibitors and modulators. Enzymes are proteins that catalyze biochemical reactions, and their inhibition or modulation is a common strategy in drug discovery. The conformationally constrained nature of molecules derived from this building block allows for precise positioning of functional groups to interact with the active site of an enzyme. This can lead to the development of highly potent and selective inhibitors. For example, it can be used to create peptidomimetics that target proteases, kinases, or other enzymes involved in disease processes.
Asymmetric Synthesis of Complex Natural Products and Analogues
This compound serves as a valuable chiral starting material in the asymmetric synthesis of complex natural products and their analogues. Asymmetric synthesis is a branch of chemistry focused on the selective synthesis of a single stereoisomer of a chiral molecule. Many natural products possess complex, chiral structures and exhibit potent biological activities. The use of enantiomerically pure building blocks like this compound is crucial for the efficient and stereocontrolled synthesis of these target molecules. Its defined stereochemistry at the alpha-carbon allows chemists to introduce a specific stereocenter into the target molecule early in the synthetic route, which can then be used to control the stereochemistry of subsequent reactions.
| Natural Product Class | Synthetic Strategy |
| Alkaloids | Chiral pool synthesis |
| Macrolides | Stereoselective aldol reactions |
| Terpenoids | Asymmetric catalysis |
Contributions to Combinatorial Chemistry and Library Generation
The application of this compound as a chiral building block extends significantly into the realm of combinatorial chemistry and the generation of molecular libraries. Its unique structural features—a protected amine group (Boc), a chiral center with D-configuration, and an alpha-methyl group—offer distinct advantages in the construction of diverse and complex chemical libraries, particularly those aimed at drug discovery and peptidomimetic research.
The primary contribution of this building block lies in its ability to introduce conformational rigidity and stereochemical diversity into the synthesized molecules. In combinatorial synthesis, the goal is to rapidly generate a large number of structurally distinct compounds. The incorporation of non-natural amino acids, such as D-amino acids and their derivatives, is a well-established strategy to expand the chemical space of these libraries beyond that accessible with natural L-amino acids.
The presence of the alpha-methyl group on the aspartic acid backbone is particularly noteworthy. This modification sterically hinders rotation around the peptide bond, thereby constraining the conformational flexibility of the resulting molecules. This pre-organization of the molecular structure can lead to higher binding affinities and selectivities for biological targets, a desirable trait in the screening of compound libraries for potential drug candidates.
Furthermore, the D-configuration of the chiral center contributes to the generation of peptidomimetics with enhanced stability against enzymatic degradation. Natural proteases are highly specific for L-amino acids, and the inclusion of a D-amino acid residue can significantly increase the in vivo half-life of a peptide-like molecule. This is a crucial consideration in the design of therapeutic agents.
In the context of solid-phase synthesis, the Boc protecting group allows for a controlled and stepwise assembly of the library components. The Boc group is stable under a variety of reaction conditions but can be readily removed with mild acid, enabling the sequential addition of other building blocks to the growing molecular chain. This compatibility with standard solid-phase synthesis protocols facilitates the integration of this compound into automated and high-throughput library generation workflows.
While specific, large-scale combinatorial libraries composed solely of this compound are not extensively documented, its value is realized in its incorporation into libraries of peptidomimetics and other small molecules. By serving as a key structural element, it enables the creation of libraries with a higher degree of three-dimensional complexity and biological relevance. The resulting compounds are then screened for a wide range of biological activities, contributing to the identification of novel lead compounds for drug development.
The following table summarizes the key attributes of this compound that make it a valuable building block in combinatorial library generation:
Conformational Analysis and Structural Elucidation of Boc Alpha Methyl D Aspartic Acid and Its Derivatives
Spectroscopic Methodologies for Conformational Probes
Spectroscopic techniques are powerful tools for investigating the solution-phase conformation of molecules. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their structure and dynamics can be obtained.
Advanced Nuclear Magnetic Resonance (NMR) Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the conformational analysis of small organic molecules in solution. nih.gov Advanced NMR techniques, including two-dimensional (2D) experiments, provide through-bond and through-space correlations between nuclei, which are invaluable for elucidating molecular structure and conformation.
For a molecule like Boc-alpha-methyl-D-aspartic acid, 1H and 13C NMR would be the primary experiments to assign the chemical shifts of all proton and carbon atoms. The tert-butoxycarbonyl (Boc) group would show a characteristic singlet for the nine equivalent protons of the tert-butyl group in the 1H NMR spectrum. The alpha-methyl group would also appear as a singlet. The diastereotopic methylene (B1212753) protons of the aspartic acid side chain would likely appear as a complex multiplet.
2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be used to establish connectivity. For instance, HSQC would correlate the protons directly attached to their respective carbon atoms. hmdb.ca
To probe the spatial arrangement of atoms, Nuclear Overhauser Effect (NOE) based experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are employed. These experiments detect protons that are close in space, even if they are not directly bonded. For example, NOEs between the alpha-methyl protons and the side-chain protons could provide information about the preferred rotamers around the Cα-Cβ bond. Similar studies on Boc-protected oligopeptides have utilized ROESY to detect sequential and medium-range NOEs, which helped in characterizing folded and unfolded structures. nih.gov
The table below illustrates the kind of data that would be expected from 1H and 13C NMR analysis of this compound, based on typical chemical shifts for similar compounds. nih.gov
| Atom | 1H Chemical Shift (ppm, illustrative) | 13C Chemical Shift (ppm, illustrative) |
| α-CH3 | 1.5 | 25 |
| β-CH2 | 2.8 (Ha), 2.9 (Hb) | 40 |
| Boc (CH3)3 | 1.4 | 28 |
| Boc C=O | - | 155 |
| Boc C(CH3)3 | - | 80 |
| α-COOH | 10-12 | 175 |
| γ-COOH | 10-12 | 173 |
| α-C | - | 60 |
Circular Dichroism (CD) Spectroscopy for Secondary Structure
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light. It is a sensitive technique for investigating the chirality of molecules and, in the case of peptides and proteins, for determining their secondary structure content (e.g., α-helix, β-sheet). nih.gov For a small molecule like this compound, the CD spectrum would be dominated by the electronic transitions of its chromophores, namely the carboxyl groups and the carbamate (B1207046) of the Boc-protecting group.
The presence of the chiral center at the α-carbon would result in characteristic Cotton effects in the CD spectrum. Studies on Dnp (2,4-dinitrophenyl) derivatives of amino acids have shown that the sign of the Cotton effect at the longest wavelength can be related to the stereochemistry of the α-amino acid. nih.gov Similarly, the CD spectrum of this compound would provide a spectroscopic signature of its D-configuration.
Incorporation of α-methylated amino acids into peptides has been shown to significantly influence their secondary structure, often promoting helical conformations due to the restricted conformational freedom of the peptide backbone. nih.gov CD spectroscopy is a primary tool to quantify this increase in helicity. nih.gov While this compound itself does not form secondary structures, its conformational preferences will influence the secondary structure of peptides into which it is incorporated.
X-ray Crystallographic Studies of Solid-State Conformations
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to determine the precise arrangement of atoms in the crystal lattice.
To date, a crystal structure for this compound has not been reported in the publicly available databases. However, the general procedure would involve growing single crystals of the compound, which can be a challenging step. This is often achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture.
Once a suitable crystal is obtained, X-ray diffraction analysis provides a wealth of information, including bond lengths, bond angles, and torsion angles, which define the conformation of the molecule in the solid state. For example, X-ray crystallography of a carboranyl-cysteine derivative revealed its detailed solid-state structure and packing arrangement in the unit cell. researchgate.net Similarly, a crystal structure of this compound would unambiguously determine the conformation of the Boc group, the orientation of the alpha-methyl group, and the conformation of the aspartic acid side chain. This solid-state structure would then serve as a valuable benchmark for comparison with solution-phase conformations and computational models.
Theoretical and Computational Approaches to Molecular Conformation
Theoretical and computational methods are powerful complements to experimental techniques for studying molecular conformation. They allow for the exploration of the potential energy surface of a molecule, the identification of stable conformers, and the analysis of the factors that govern conformational preferences.
Molecular Dynamics Simulations of Derivatives
Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of the conformational dynamics of a molecule in a simulated environment, such as in a solvent.
MD simulations of peptides containing D-aspartic acid residues have been performed to compare their three-dimensional structures with their wild-type counterparts. nih.gov These simulations can reveal how the stereochemistry at the α-carbon influences the accessible conformations and the propensity to form secondary structures. nih.gov Similarly, MD simulations of this compound or its derivatives would allow for the exploration of the conformational landscape in solution. This would involve simulating the molecule in a box of explicit solvent molecules (e.g., water) and analyzing the trajectory to identify the most populated conformational states and the transitions between them. Such simulations have been performed for a wide range of amino acids to understand their behavior in solution. nih.govresearchgate.net
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to study the electronic structure and energetics of molecules. nih.gov These methods can be employed to calculate the relative energies of different conformers of this compound with high accuracy.
A typical computational study would involve a conformational search to identify all possible low-energy conformers. The geometries of these conformers would then be optimized, and their relative energies calculated. This allows for the determination of the most stable conformer in the gas phase. The effects of a solvent can be included using continuum solvent models. nih.gov
Furthermore, quantum chemical calculations can be used to predict various spectroscopic properties, such as NMR chemical shifts. csic.esfrontiersin.org By comparing the calculated NMR parameters for different conformers with the experimental data, it is possible to determine the conformational population in solution. csic.es These calculations can also provide insights into the nature of intramolecular interactions, such as hydrogen bonds, that stabilize certain conformations.
Mechanistic Studies and Structure Activity Relationship Sar Investigations Utilizing Boc Alpha Methyl D Aspartic Acid Derivatives
Probing Ligand-Receptor Interactions at a Molecular Level
The N-methyl-D-aspartate (NMDA) receptor, a crucial component in excitatory synaptic transmission, is a primary target for derivatives of aspartic acid. biomolther.orgnih.gov The introduction of a tert-butyloxycarbonyl (Boc) group and an alpha-methyl group to the D-aspartic acid structure is anticipated to significantly modulate its interaction with the NMDA receptor complex.
Pharmacophore modeling is a computational method used to identify the essential three-dimensional features of a ligand that are responsible for its biological activity. nih.gov For NMDA receptor antagonists, pharmacophore models have been developed based on known inhibitors, revealing key features such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are crucial for binding. nih.govnih.gov
While a specific pharmacophore model for Boc-alpha-methyl-D-aspartic acid has not been detailed, we can infer its potential binding mode. The D-aspartic acid backbone provides the core acidic and amino functionalities that interact with the glutamate (B1630785) binding site of the NMDA receptor. The Boc-group, being a bulky and lipophilic moiety, would likely influence the binding orientation and could potentially interact with hydrophobic pockets within the receptor's binding site. This is a common strategy in drug design to enhance binding affinity and selectivity.
The development of a pharmacophore model for a series of N,N'-diarylguanidine inhibitors of the NMDA receptor highlighted the importance of specific chemical features for antagonist activity. nih.gov A similar approach could be applied to a series of this compound derivatives to elucidate their precise binding determinants.
The introduction of an alpha-methyl group to an amino acid can have profound effects on its biological activity, primarily by conferring conformational rigidity and enhancing selectivity for specific receptor subtypes. In the context of NMDA receptor ligands, alpha-substitution is a known strategy to modulate agonist versus antagonist activity and to discriminate between different NMDA receptor subunits (e.g., GluN2A, GluN2B, GluN2C, GluN2D). nih.govnih.gov
Studies on various NMDA receptor antagonists have shown that substitution at the alpha-carbon can influence potency and selectivity. For instance, in a series of 2-naphthoic acid derivatives, substitutions at various positions led to compounds with varying degrees of selectivity for different GluN2 subunits. nih.gov While these are not direct analogs, the principle of steric hindrance and conformational constraint introduced by such substitutions influencing selectivity is a well-established concept in medicinal chemistry.
The alpha-methyl group in this compound would restrict the rotational freedom of the molecule. This conformational constraint can lead to a more defined three-dimensional structure, which may favor binding to a specific receptor subtype over others. This increased selectivity can be advantageous in the development of therapeutic agents with fewer off-target effects.
Elucidating Enzyme Mechanisms Through Substrate Analogues
Modified amino acids, such as those with Boc protection or alpha-methylation, are valuable tools for studying enzyme mechanisms. They can act as inhibitors or alternative substrates, providing insights into the enzyme's active site and catalytic process.
For example, analogues of aspartic acid have been used to study the enzymes involved in urea (B33335) synthesis. capes.gov.br In one study, α-methyl-d,l-aspartate was found to be a weak competitive inhibitor of argininosuccinate (B1211890) synthetase. capes.gov.br This suggests that the alpha-methyl group does not prevent binding to the enzyme but likely interferes with the catalytic process or subsequent steps.
Similarly, Boc-protected amino acids are frequently used in peptide synthesis, a process mediated by enzymes (ribosomes). The Boc group serves to protect the amine during the coupling reaction and is then removed. The efficiency of these enzymatic or chemical processes can be influenced by the nature of the protecting group and other substitutions on the amino acid. While not a direct study of this compound, research on the enzymatic processing of N-(phosphonacetyl)-L-aspartate, a bisubstrate analog, has provided valuable information on the allosteric properties of aspartate transcarbamoylase. nih.gov
Stereochemical Effects on Biochemical Activity (in vitro biochemical assays)
The stereochemistry of a molecule is a critical determinant of its biological activity. For NMDA receptor ligands, the D-enantiomer of aspartic acid is generally more active than the L-enantiomer. nih.gov The addition of an alpha-methyl group introduces a new chiral center, leading to four possible stereoisomers for alpha-methyl-aspartic acid.
In vitro biochemical assays are essential for determining the activity of these different stereoisomers. researchgate.net For example, in studies of 2-amino-2-(3-hydroxy-5-methyl-4-isoxazolyl)acetic acid (AMAA), a potent NMDA receptor agonist, the (R)-enantiomer was found to be an order of magnitude more potent than the (S)-enantiomer in electrophysiological studies. nih.gov This highlights the stereospecificity of the NMDA receptor binding pocket.
The resolution of N-BOC-protected (R,S)-AMAA was successfully achieved through the formation of diastereomeric salts, demonstrating a viable method for separating stereoisomers of Boc-protected amino acids. nih.gov It is highly probable that the different stereoisomers of this compound would exhibit distinct activities in biochemical assays, with one isomer likely being significantly more potent than the others.
The following table summarizes the inhibitory concentrations (IC50) of related compounds at the NMDA receptor, illustrating the impact of structural modifications on activity.
| Compound | Target | Activity (IC50) | Reference |
|---|---|---|---|
| (R)-AMAA | NMDA Receptor ([3H]CPP binding) | 3.7 µM | nih.gov |
| (S)-AMAA | NMDA Receptor ([3H]CPP binding) | 61 µM | nih.gov |
| UBP618 (1-bromo-2-hydroxy-6-phenylnaphthalene-3-carboxylic acid) | NMDA Receptor (GluN1/GluN2A-D) | ~2 µM | nih.gov |
Rational Design Principles for Bioactive Molecules
The insights gained from SAR studies, pharmacophore modeling, and stereochemical investigations form the basis for the rational design of new bioactive molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov The study of this compound and its derivatives can contribute to the development of novel NMDA receptor modulators.
The principles of rational design would involve:
Modification of the Boc-group: Replacing the tert-butyl group with other substituents could fine-tune the lipophilicity and steric bulk, potentially improving binding affinity or altering receptor subtype selectivity.
Exploration of Stereochemistry: Synthesizing and testing all four stereoisomers of alpha-methyl-D-aspartic acid (with and without the Boc-group) would be crucial to identify the most active conformation.
Further Alpha-Substitutions: Investigating other small alkyl or functionalized groups at the alpha-position could lead to further optimization of activity.
The synthesis of N-Boc-protected amino acids is a well-established process, and methods for selective N-methylation have also been described. nih.gov These synthetic methodologies would be instrumental in creating a library of derivatives for biological evaluation.
Analytical Techniques for the Characterization and Quantification of Boc Alpha Methyl D Aspartic Acid and Its Metabolites in Research
Chromatographic Techniques for Enantiomeric Purity and Separation
Chromatographic methods are the cornerstone for resolving the enantiomers of chiral molecules like Boc-alpha-methyl-D-aspartic acid. The ability to separate the D- and L-enantiomers is critical, as they can possess vastly different biological and pharmacological properties. nih.gov
High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) is the most prevalent and effective method for the direct enantioselective separation of N-protected amino acids. researchgate.net The choice of CSP is dictated by the specific molecular interactions required for chiral recognition.
Polysaccharide-Based CSPs: These are among the most versatile and widely used CSPs. Columns with derivatized cellulose (B213188) or amylose, such as CHIRALPAK® IA and IC, have demonstrated excellent chiral recognition for N-protected amino acid derivatives. researchgate.net The separation mechanism on these phases often involves a combination of hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector. The hydrophobicity of the Boc protecting group plays a significant role in the retention and chiral recognition on these types of columns. researchgate.net
Macrocyclic Glycopeptide CSPs: Chiral selectors based on macrocyclic antibiotics like teicoplanin and vancomycin (B549263) (e.g., Astec® CHIROBIOTIC® series) are robust and offer unique selectivity. sigmaaldrich.com The CHIROBIOTIC® R phase, for instance, has shown particular utility in resolving N-blocked amino acids, including t-Boc derivatives. sigmaaldrich.com These CSPs are advantageous for their multimodal capabilities, functioning effectively in reversed-phase, normal-phase, and polar ionic modes, which also makes them highly compatible with mass spectrometry. sigmaaldrich.com
Cyclodextrin-Based CSPs: Derivatized β-cyclodextrins provide a hydrophobic cavity and chiral hydroxyl groups on the exterior, enabling enantiomeric separation. The Astec® CYCLOBOND® I 2000 RSP is considered a standard methodology for the separation of t-Boc amino acids. sigmaaldrich.com
Zwitterionic CSPs: For separating amphoteric molecules like amino acids, zwitterionic CSPs based on cinchona alkaloids can be effective. For example, a CHIRALPAK ZWIX(+) column has been successfully used to separate N-methyl-aspartic acid enantiomers, indicating its potential for related derivatives. hplc.eu
Table 1: Examples of HPLC Chiral Stationary Phases for Amino Acid Derivatives
| CSP Type | Commercial Example | Analyte Type | Separation Principle | Reference |
|---|---|---|---|---|
| Polysaccharide | CHIRALPAK® IC | Nα-Fmoc/Boc amino acid derivatives | π-π interactions, Dipole-dipole | researchgate.net |
| Macrocyclic Glycopeptide | Astec® CHIROBIOTIC® R | N-blocked amino acids | Multiple (H-bonding, ionic) | sigmaaldrich.com |
| Cyclodextrin (B1172386) | Astec® CYCLOBOND® I 2000 RSP | t-Boc amino acids | Inclusion complexation | sigmaaldrich.com |
| Zwitterionic | CHIRALPAK ZWIX(+) | N-methyl-aspartic acid | Ion-exchange, H-bonding | hplc.eu |
Gas Chromatography (GC) is another powerful technique for chiral separations, though it requires the analyte to be volatile and thermally stable. Due to the low volatility of amino acids, derivatization is a mandatory prerequisite for GC analysis. thermofisher.comsigmaaldrich.com For a compound like this compound, the Boc group may be cleaved during the high temperatures of the GC inlet, so analysis is typically performed on the core amino acid after deprotection and subsequent derivatization.
Enantioselective GC columns, such as those coated with cyclodextrin derivatives (e.g., CHIRALDEX® phases), are used to separate the derivatized enantiomers. sigmaaldrich.com The separation is achieved through transient diastereomeric complex formation between the chiral stationary phase and the derivatized analyte.
Derivatization is a chemical modification process used to enhance the analytical properties of a compound. For this compound, this can improve chromatographic behavior, increase detection sensitivity, and enable chiral resolution.
For HPLC Analysis: To enhance UV or fluorescence detection, the free carboxylic acid group can be derivatized. More commonly, if the Boc group is removed, the resulting secondary amine can be reacted with chiral or achiral derivatizing agents.
Marfey's Reagent (FDNP-L-Ala-NH₂): This chiral reagent reacts with the amino group to form diastereomers that can be separated on a standard reversed-phase column (e.g., C18). nih.govproquest.com This indirect method of chiral separation is highly reliable. Analogs of Marfey's reagent, such as N-α-(5-fluoro-2,4-dinitrophenyl)-(D or L)-valine amide (FDNP-Val-NH₂), offer improved resolution and higher molar absorptivity. nih.gov
9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with amino groups to produce highly fluorescent derivatives, enabling detection in the femtomole range. researchgate.netnih.gov
For GC Analysis: Derivatization is essential to increase volatility.
Silylation: Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) convert active hydrogens on carboxyl and amino groups to silyl (B83357) ethers and esters, which are much more volatile and thermally stable. thermofisher.comsigmaaldrich.com
Acylation/Esterification: A two-step process is common, where the carboxyl group is first esterified (e.g., with methanolic HCl) and the amino group is then acylated with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com Chloroformate reagents can also be used for a one-step derivatization in an aqueous medium. nih.gov
Table 2: Common Derivatization Reagents for Amino Acid Analysis
| Technique | Reagent | Purpose | Target Functional Group | Reference |
|---|---|---|---|---|
| HPLC | Marfey's Reagent | Chiral Resolution, UV Detection | Amino Group | nih.gov |
| HPLC | FMOC-Cl | Fluorescence Detection | Amino Group | nih.gov |
| GC | MTBSTFA | Increase Volatility | Amino, Carboxyl | sigmaaldrich.com |
| GC | PFPA / Methanolic HCl | Increase Volatility | Amino, Carboxyl | mdpi.com |
Mass Spectrometry Coupled Techniques for Structural Confirmation and Quantification
Coupling chromatographic separation with mass spectrometry (MS) provides a powerful analytical platform that combines the high separation efficiency of chromatography with the high sensitivity and selectivity of mass detection.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative analysis in complex mixtures. When a chiral HPLC separation is interfaced with a tandem mass spectrometer, it allows for the individual quantification of each enantiomer. nih.gov The mass spectrometer is typically operated in the Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion (the molecular ion of the analyte) is selected, fragmented, and a specific product ion is monitored. This process is highly selective and significantly reduces chemical noise, leading to low limits of detection. nih.govresearchgate.net
For this compound, the precursor ion would correspond to its protonated molecule [M+H]⁺, and fragmentation would likely involve the loss of the Boc group or other characteristic fragments. The selection of specific precursor-product ion transitions ensures that only the target analyte is quantified. researchgate.net
Analyzing this compound or its active metabolite (alpha-methyl-D-aspartic acid) in biological matrices such as plasma, urine, or tissue homogenates is essential for pharmacokinetic and metabolism studies. LC-MS/MS is exceptionally well-suited for this task due to its ability to handle complex sample matrices. nih.govnih.gov
A typical workflow involves:
Sample Preparation: Extraction of the analyte from the biological matrix. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.
Chromatographic Separation: Chiral HPLC separation to resolve the D-enantiomer from its L-counterpart and other endogenous matrix components.
Detection and Quantification: Highly selective and sensitive detection using tandem mass spectrometry in the MRM mode. researchgate.net
Method validation is a critical component of these research studies and typically involves assessing linearity, accuracy, precision, recovery, matrix effects, and the limit of detection (LOD) and limit of quantification (LOQ). nih.gov For instance, a validated LC-MS/MS method for the related compound N-methyl-D-aspartate in mouse brain tissue achieved an LOQ of 1.64 pg/µL with satisfactory recovery (75-110%) and precision. nih.govnih.gov Such methods allow for the reliable measurement of minute quantities of the target compound, which is crucial for understanding its distribution and fate in a biological system.
Table 3: Illustrative LC-MS/MS Method Validation Parameters for NMDA in Brain Tissue
| Parameter | Value | Significance | Reference |
|---|---|---|---|
| Limit of Detection (LOD) | 0.54 pg/µL | The lowest amount of analyte that can be reliably detected. | nih.gov |
| Limit of Quantification (LOQ) | 1.64 pg/µL | The lowest amount of analyte that can be accurately quantified. | nih.gov |
| Recovery | 75-110% | The efficiency of the sample extraction procedure. | nih.gov |
| Linearity | Good (specific range) | Ensures a proportional response of the instrument to analyte concentration. | nih.gov |
Future Directions and Emerging Research Avenues
Development of Novel and More Efficient Synthetic Pathways for Stereocontrolled Production
The synthesis of alpha-methylated amino acids, particularly with specific stereochemistry, presents a considerable challenge in organic synthesis. The development of novel and more efficient synthetic pathways for the stereocontrolled production of Boc-alpha-methyl-D-aspartic acid is a key area of future research. Current methods often rely on multi-step procedures that can be time-consuming and may result in modest yields.
Future research is likely to focus on the development of asymmetric synthetic methods. This could involve the use of chiral catalysts, such as phase-transfer catalysts or transition metal complexes, to induce stereoselectivity in the alpha-methylation of a suitable D-aspartic acid derivative. Another promising approach is the use of enzymatic catalysis, where enzymes could be engineered to selectively catalyze the desired transformation with high enantiopurity.
Integration into Advanced Materials Science Research (e.g., self-assembling peptides, supramolecular chemistry)
The conformational constraints imposed by the alpha-methyl group make this compound an intriguing building block for materials science. The integration of this modified amino acid into peptides can significantly influence their secondary structure and self-assembly properties.
In the field of self-assembling peptides, the introduction of this compound can be used to program the formation of specific nanostructures, such as nanotubes, nanofibers, and hydrogels. The Boc group can also play a role in directing the self-assembly process through non-covalent interactions. These materials have potential applications in tissue engineering, drug delivery, and as scaffolds for catalysis.
In supramolecular chemistry, the unique stereochemistry and functional groups of this compound can be exploited to design and construct complex molecular architectures. The carboxylic acid side chain and the protected amine group can participate in hydrogen bonding and other non-covalent interactions, leading to the formation of well-defined supramolecular assemblies.
Exploration of New Biological Targets Through Ligand Design
While the parent compound, D-aspartic acid, is known to interact with the NMDA receptor, the alpha-methylation and Boc-protection in this compound create a molecule with a distinct pharmacological profile. The conformational rigidity imparted by the alpha-methyl group can lead to higher receptor affinity and selectivity.
Future research will likely focus on exploring the potential of this compound and its derivatives as ligands for a variety of biological targets beyond the NMDA receptor. This includes the design of novel agonists or antagonists for other glutamate (B1630785) receptor subtypes or for entirely different classes of receptors and enzymes. The Boc group can be retained as part of the final ligand or can serve as a handle for further chemical modification to optimize binding affinity and biological activity.
The use of computational modeling and structure-based drug design will be instrumental in identifying potential biological targets and in guiding the rational design of new therapeutic agents based on the this compound scaffold.
Addressing Challenges in Scale-Up and Industrial Applications for Research Reagents
For this compound to become a widely used research reagent, challenges related to its scale-up and industrial production must be addressed. The complexity of stereocontrolled synthesis often makes the large-scale production of chiral molecules, such as this one, a significant hurdle.
Key challenges include:
| Challenge | Description |
| Cost of Starting Materials and Reagents | The synthesis may require expensive chiral auxiliaries, catalysts, or starting materials, impacting the overall cost of the final product. |
| Process Optimization for Scale-Up | Laboratory-scale synthetic procedures often need to be significantly modified for safe, efficient, and cost-effective production on an industrial scale. This includes considerations of reaction kinetics, heat transfer, and purification methods. |
| Ensuring High Stereochemical Purity | Maintaining high enantiomeric and diastereomeric purity during scale-up is critical for its use in biological and pharmaceutical research, where stereochemistry plays a crucial role in activity. |
| Waste Management and Sustainability | The development of greener and more sustainable manufacturing processes with reduced waste generation is an increasingly important consideration for the chemical industry. |
Addressing these challenges will require innovation in process chemistry and chemical engineering. The development of continuous flow manufacturing processes, for instance, could offer advantages in terms of safety, efficiency, and scalability compared to traditional batch processes. Overcoming these hurdles will be essential to ensure a reliable and affordable supply of high-quality this compound to the scientific community.
Q & A
Q. What are the critical steps in synthesizing Boc-alpha-methyl-D-aspartic acid, and how can researchers optimize yield and purity?
- Methodological Answer : Synthesis typically involves protecting the amino group of D-aspartic acid with a tert-butoxycarbonyl (Boc) group, followed by selective methylation at the α-position. Key steps include:
Amino Protection : Use Boc anhydride in a basic aqueous solution (e.g., NaHCO₃) to protect the amine group .
Methylation : Employ methyl iodide or dimethyl sulfate under controlled pH to avoid over-alkylation .
Purification : Optimize yield via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water mixtures). Monitor purity via TLC (Rf ~0.3 in ethyl acetate) .
Q. Which analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : Confirm structure via ¹H NMR (e.g., Boc tert-butyl protons at δ 1.4 ppm; α-methyl protons at δ 3.1–3.3 ppm) and ¹³C NMR (Boc carbonyl at ~155 ppm) .
- Mass Spectrometry (MS) : ESI-MS in negative mode to detect [M-H]⁻ ions (expected m/z 232.2 for C₉H₁₅NO₆⁻) .
- HPLC : Reverse-phase C18 column with UV detection (210 nm) to assess enantiomeric purity. Use chiral columns (e.g., Chirobiotic T) if racemization is suspected .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported enantiomeric excess (ee) during this compound synthesis?
- Methodological Answer : Contradictions in ee values often arise from:
- Chiral Column Selection : Validate results using two distinct chiral columns (e.g., Chiralpak IG vs. Chirobiotic T) to rule out matrix effects .
- Calibration Standards : Compare against commercially available enantiopure standards (e.g., Sigma-Aldrich’s D/L-aspartic acid derivatives) .
- Reaction Monitoring : Use inline IR spectroscopy to track real-time racemization during methylation. Adjust pH (6.5–7.0) to minimize base-catalyzed racemization .
Q. What experimental design principles should guide the incorporation of this compound into peptide synthesis workflows?
- Methodological Answer : To avoid racemization during solid-phase peptide synthesis (SPPS):
- Coupling Conditions : Use carbodiimide activators (e.g., EDC) with HOAt or OxymaPure to enhance efficiency while suppressing racemization .
- Temperature Control : Conduct couplings at 0–4°C in DMF or DCM .
- Deprotection Strategy : Remove the Boc group with TFA (50% in DCM) for 30 minutes, followed by neutralization with DIEA to prevent aspartimide formation .
Q. How should researchers design studies to evaluate the metabolic stability of this compound derivatives in biological systems?
- Methodological Answer :
- In Vitro Assays : Incubate derivatives with liver microsomes (human or rodent) and quantify degradation via LC-MS/MS. Include controls with protease inhibitors to isolate enzymatic vs. non-enzymatic pathways .
- Isotopic Labeling : Synthesize ¹³C-labeled derivatives to track metabolic byproducts in cell cultures .
- Data Interpretation : Use Michaelis-Menten kinetics to model degradation rates and identify rate-limiting steps .
Data Analysis and Reporting Guidelines
Q. What statistical approaches are recommended for analyzing dose-response data involving this compound in enzyme inhibition studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals .
- Outlier Handling : Apply Grubbs’ test to exclude anomalies, ensuring n ≥ 3 biological replicates per condition .
- Data Tables : Include raw data (e.g., absorbance readings, enzyme velocities) alongside normalized results (see example below) .
Q. Example Table :
| [Inhibitor] (μM) | Enzyme Velocity (nmol/min) | % Inhibition |
|---|---|---|
| 0 | 12.3 ± 0.5 | 0 |
| 10 | 9.1 ± 0.3 | 26 |
| 50 | 4.8 ± 0.2 | 61 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
